![molecular formula C7H11N B15052026 Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
Cis-3-azabicyclo[3,3,0]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3-azabicyclo[3,3,0]oct-2-ene is a bicyclic nitrogen-containing compound with the molecular formula C7H11N and a molecular weight of 109.17 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom integrated into the ring system. It is also known by its systematic name, (3aS,6aR)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole .
Vorbereitungsmethoden
The synthesis of cis-3-azabicyclo[3,3,0]oct-2-ene can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a suitable amine with a diene can yield the desired bicyclic structure . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of this compound .
Analyse Chemischer Reaktionen
Cis-3-azabicyclo[3,3,0]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of this compound with MCPBA yields the corresponding epoxide .
Wissenschaftliche Forschungsanwendungen
Cis-3-azabicyclo[3,3,0]oct-2-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a scaffold for the development of pharmaceuticals and bioactive compounds . Its unique structure makes it a valuable intermediate in the synthesis of tropane alkaloids, which have significant biological activities . Additionally, this compound is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Wirkmechanismus
The mechanism of action of cis-3-azabicyclo[3,3,0]oct-2-ene involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules. This allows this compound to modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Cis-3-azabicyclo[3,3,0]oct-2-ene can be compared with other similar bicyclic compounds, such as 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane . These compounds share a similar bicyclic structure but differ in the position and configuration of the nitrogen atom. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
(3aR,6aS)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H11N/c1-2-6-4-8-5-7(6)3-1/h4,6-7H,1-3,5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
FMZZVNGLGWKWFR-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H]2CN=C[C@@H]2C1 |
Kanonische SMILES |
C1CC2CN=CC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


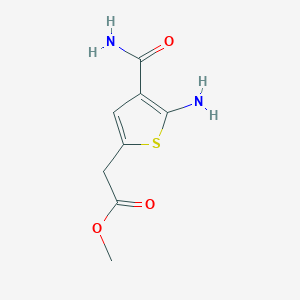
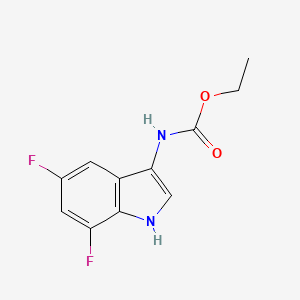
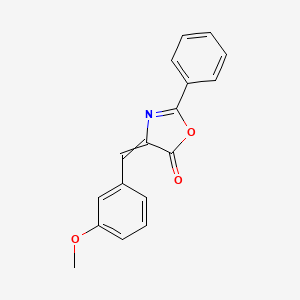
amine](/img/structure/B15051962.png)

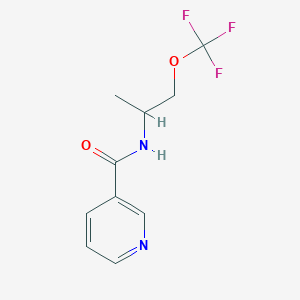
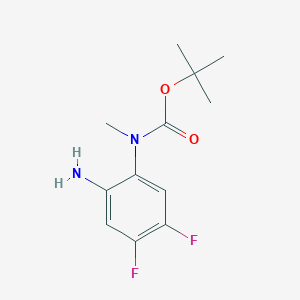
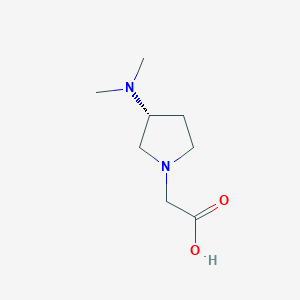
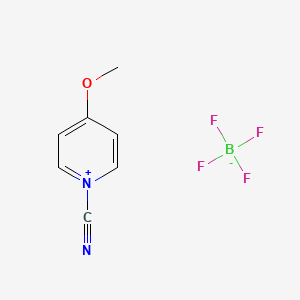
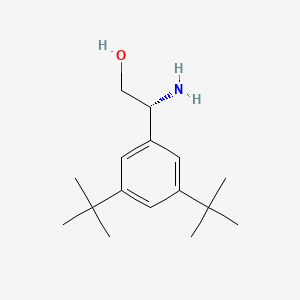
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)


